2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide 2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034493-46-2
VCID: VC5344004
InChI: InChI=1S/C18H15N5OS2/c1-25-14-6-3-2-5-12(14)18(24)19-11-17-21-20-16-9-8-13(22-23(16)17)15-7-4-10-26-15/h2-10H,11H2,1H3,(H,19,24)
SMILES: CSC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Molecular Formula: C18H15N5OS2
Molecular Weight: 381.47

2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

CAS No.: 2034493-46-2

Cat. No.: VC5344004

Molecular Formula: C18H15N5OS2

Molecular Weight: 381.47

* For research use only. Not for human or veterinary use.

2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide - 2034493-46-2

Specification

CAS No. 2034493-46-2
Molecular Formula C18H15N5OS2
Molecular Weight 381.47
IUPAC Name 2-methylsulfanyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Standard InChI InChI=1S/C18H15N5OS2/c1-25-14-6-3-2-5-12(14)18(24)19-11-17-21-20-16-9-8-13(22-23(16)17)15-7-4-10-26-15/h2-10H,11H2,1H3,(H,19,24)
Standard InChI Key OBEIZMZVCQTYIA-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4

Introduction

The compound 2-(methylthio)-N-((6-(thiophen-2-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic molecule that incorporates a benzamide moiety with a triazolo-pyridazine ring system and a thiophen-2-yl substituent. This compound is structurally related to nicotinamide derivatives but replaces the nicotinamide unit with a benzamide group. The presence of these functional groups suggests potential biological activity, particularly in pharmacological applications.

Synthesis

The synthesis of this compound would likely involve multi-step pathways similar to those used for its nicotinamide counterpart. These pathways typically involve reactions between heterocycles and functionalized benzamides. The synthesis may include steps such as:

  • Formation of the triazolo-pyridazine ring system.

  • Introduction of the thiophen-2-yl substituent.

  • Attachment of the benzamide unit to the triazolo-pyridazine core.

Biological Activity

While specific biological activity data for 2-(methylthio)-N-((6-(thiophen-2-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is not available, compounds with similar structures often exhibit potential as inhibitors or modulators of specific biological pathways. This could include interactions with enzymes or receptors involved in metabolic processes.

Research Findings and Applications

Research into similar compounds indicates their relevance in medicinal chemistry and organic synthesis. The presence of a benzamide group instead of nicotinamide may alter its biological activity profile, potentially offering new avenues for therapeutic applications.

Comparison with Related Compounds

CompoundMolecular WeightBiological Activity
2-(methylthio)-N-((6-(thiophen-2-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide382.5 g/molPotential in pharmacological applications
6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl- triazolo[4,3-b]pyridazine342.4 g/molNo specific biological activity reported

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